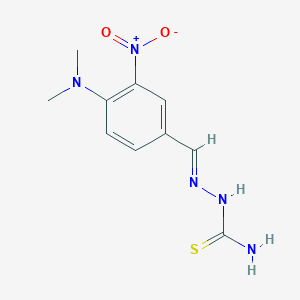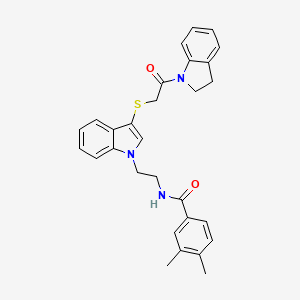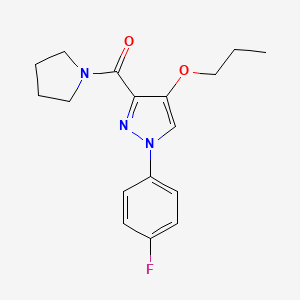
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .科学的研究の応用
Synthesis and Biological Activities : A study by Kumar et al. (2012) discusses the synthesis of a similar compound and its potential antimicrobial activity. Compounds containing methoxy group in this category showed high antimicrobial activity, indicating its use in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Formulation Development for Poorly Soluble Compounds : Burton et al. (2012) explored the development of a precipitation-resistant solution formulation for a similar compound. This research is significant for the early toxicology and clinical studies of poorly water-soluble compounds, demonstrating its application in pharmaceutical development (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) reported on the synthesis of novel pyrazoline derivatives showing significant in vivo antiinflammatory and in vitro antibacterial activity. This suggests the role of similar compounds in developing new antiinflammatory and antibacterial drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Low-Cost Emitters with Large Stokes' Shift : Volpi et al. (2017) synthesized a series of compounds including similar structures for potential use as low-cost emitters with large Stokes' shift. This research indicates the application of such compounds in the development of luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Molecular Structure and Physicochemical Properties : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of similar compounds, revealing their molecular electrostatic potential and physicochemical properties. This type of research is fundamental in understanding the chemical behavior of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-11-23-15-12-21(14-7-5-13(18)6-8-14)19-16(15)17(22)20-9-3-4-10-20/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYMGVMBYBFIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)
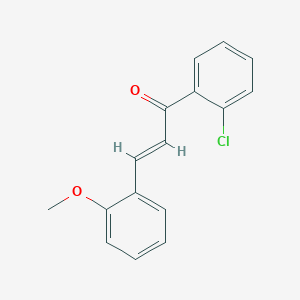
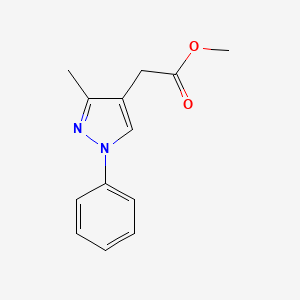
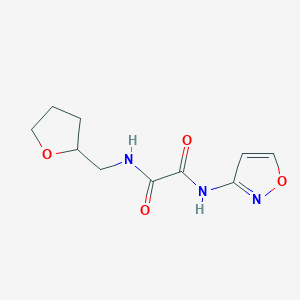
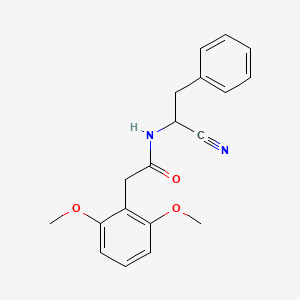
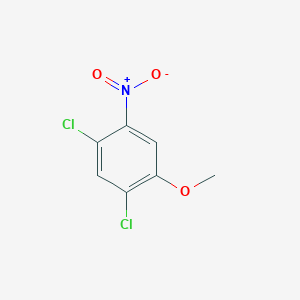
![2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2926859.png)
![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)
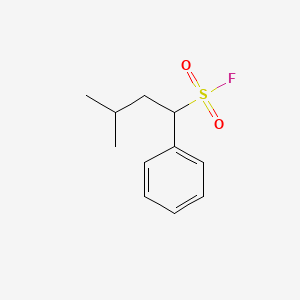
![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)
![N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide](/img/structure/B2926865.png)

